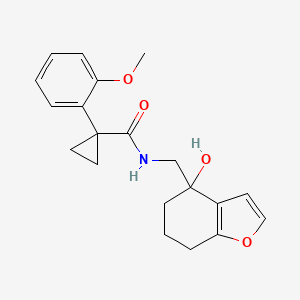

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative with a complex bicyclic structure. The compound features a 1-(2-methoxyphenyl)cyclopropane core linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety via a methylene bridge. The 2-methoxyphenyl group contributes electron-donating effects, while the tetrahydrobenzofuran ring system may enhance rigidity and hydrogen-bonding capacity due to the hydroxyl group.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-16-6-3-2-5-14(16)19(10-11-19)18(22)21-13-20(23)9-4-7-17-15(20)8-12-25-17/h2-3,5-6,8,12,23H,4,7,9-11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFBHSNMVXRXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3(CCCC4=C3C=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes a tetrahydrobenzofuran moiety and a cyclopropane carboxamide group. Its molecular formula is with a molecular weight of approximately 327.40 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.

1. Anti-inflammatory Effects

Compounds containing tetrahydrobenzofuran structures have been reported to exhibit significant anti-inflammatory properties. Research indicates that derivatives of this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

2. Neuroprotective Effects

This compound has shown promise in neuroprotection. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced apoptosis, likely through the modulation of signaling pathways involved in cell survival .

3. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is crucial for mitigating oxidative stress-related damage in various tissues .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators: The compound reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.

- Modulation of Neurotransmitter Levels: It affects neurotransmitter systems, potentially enhancing levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Neuroprotective | Protection against oxidative stress | |

| Antioxidant | Scavenging free radicals |

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of the compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups. The study highlighted the compound's potential for treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other cyclopropane-carboxamide derivatives, such as N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (reported in Org. Biomol. Chem., 2017) . A comparative analysis is outlined below:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenoxy substituent in the reference compound. The ortho-methoxy group in the former may induce steric hindrance, whereas the para-methoxy group in the latter enhances electron donation to the phenoxy ring . The hydroxyl group in the tetrahydrobenzofuran moiety of the target compound could improve solubility in polar solvents compared to the purely lipophilic phenoxy group in the reference compound.

Synthetic Efficiency: The reference compound achieved a 78% yield via Procedure B, utilizing 4-methoxyphenol as a nucleophile, with a high diastereoselectivity (dr 23:1) . This suggests that similar methodologies might be applicable to the target compound, though the tetrahydrobenzofuran component could complicate synthesis due to its fused ring system.

Diastereoselectivity: The reference compound’s high dr (23:1) indicates a well-controlled stereochemical outcome, likely due to the directing effects of the cyclopropane ring and reaction conditions.

Biological Relevance: While biological data for the target compound are unavailable, the reference compound’s structural simplicity (tertiary amide, phenoxy group) may favor membrane permeability. In contrast, the hydroxyl group in the target compound could enable hydrogen bonding with biological targets, such as enzymes or receptors.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step procedures, including cyclopropanation reactions and carboxamide coupling. For example:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed methods (e.g., rhodium catalysts) .

- Step 2 : Coupling of the tetrahydrobenzofuran moiety via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) .

- Step 3 : Final purification via preparative column chromatography (silica gel, hexanes/EtOAc gradients) to isolate diastereomers and ensure >95% purity .

Key Considerations :

- Use anhydrous solvents to prevent hydrolysis of sensitive groups.

- Monitor reaction progress with TLC and LC-MS .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and chromatographic methods is required:

- 1H/13C NMR : Assign stereochemistry of the cyclopropane ring and tetrahydrobenzofuran hydroxyl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) .

- HPLC : Assess purity and resolve diastereomers (C18 columns, isocratic elution) .

Example Data :

| Parameter | Value | Source |

|---|---|---|

| 1H NMR (CDCl₃) | δ 6.8–7.2 (aromatic), δ 3.8 (OCH₃) | |

| HRMS (m/z) | Calculated: 423.18; Found: 423.17 |

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Density Functional Theory (DFT) : Predict stability of the cyclopropane ring and hydrogen-bonding interactions with biological targets .

- Molecular Dynamics (MD) : Simulate membrane permeability (logP) and blood-brain barrier penetration .

- Validation : Compare computed ADMET profiles with in vitro assays (e.g., microsomal stability) .

Case Study : Fluorinated analogs (e.g., ’s compound) showed improved metabolic stability when methoxy groups were replaced with fluorophenyl moieties, as predicted by DFT .

Q. How to resolve contradictions in reported biological activity data?

Conflicting results (e.g., IC₅₀ variability in kinase assays) may arise from:

- Impurities : Validate purity via HPLC and elemental analysis .

- Assay Conditions : Test under standardized pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤0.1%) .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and fluorescence polarization .

Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| Initial Screening | Enzymatic inhibition assay | IC₅₀ determination |

| Validation | SPR binding kinetics | Confirm affinity |

| Counter-Screen | Cell-based cytotoxicity assay | Rule off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.